6-Chloro-1-tetrahydropyran-2-YL-indazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-1-tetrahydropyran-2-YL-indazole-4-carbaldehyde is a chemical compound with the molecular formula C13H13ClN2O2. It is characterized by the presence of a chloro group, a tetrahydropyran ring, and an indazole moiety, making it a compound of interest in various chemical and pharmaceutical research fields .
Preparation Methods
The synthesis of 6-Chloro-1-tetrahydropyran-2-YL-indazole-4-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
6-Chloro-1-tetrahydropyran-2-YL-indazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the aldehyde group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-Chloro-1-tetrahydropyran-2-YL-indazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Chloro-1-tetrahydropyran-2-YL-indazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
6-Chloro-1-tetrahydropyran-2-YL-indazole-4-carbaldehyde can be compared with other similar compounds, such as:
6-Chloro-1-tetrahydropyran-2-YL-indazole-4-methanol: Similar structure but with a methanol group instead of an aldehyde.
6-Chloro-1-tetrahydropyran-2-YL-indazole-4-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde.
6-Chloro-1-tetrahydropyran-2-YL-indazole-4-nitrile: Features a nitrile group in place of the aldehyde.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C13H13ClN2O2 |
---|---|
Molecular Weight |
264.71 g/mol |
IUPAC Name |
6-chloro-1-(oxan-2-yl)indazole-4-carbaldehyde |
InChI |
InChI=1S/C13H13ClN2O2/c14-10-5-9(8-17)11-7-15-16(12(11)6-10)13-3-1-2-4-18-13/h5-8,13H,1-4H2 |
InChI Key |
BQCDOPHRMAUSKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C3=CC(=CC(=C3C=N2)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.